molecular formula C14H16N8 B2555492 4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2380170-28-3

4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2555492
CAS RN: 2380170-28-3
M. Wt: 296.338
InChI Key: BSODFIMIRBNZQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions . For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . For example, a similar compound was characterized by ATR-FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and require careful control of conditions . For instance, the synthesis of a similar compound involved refluxing in phosphorus oxychloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques . For example, the yield, melting point, and spectral data (including IR, 1H NMR, and 13C NMR) were reported for a similar compound .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the target they are designed to interact with . For example, some compounds that contain a piperazin-1-yl group have been found to have antipsychotic effects, possibly through interactions with D2 and 5-HT2A receptors .

Future Directions

The future directions for research on these compounds could include further exploration of their potential medicinal uses . For example, some compounds with similar structures have shown promising antibacterial activity .

properties

IUPAC Name

4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-6-15-8-17-13(10)21-2-4-22(5-3-21)14-11-7-19-20-12(11)16-9-18-14/h6-9H,2-5H2,1H3,(H,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSODFIMIRBNZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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